molecular formula C11H16O2 B032954 1-Adamantanecarboxylic acid CAS No. 828-51-3

1-Adamantanecarboxylic acid

Cat. No.: B032954
CAS No.: 828-51-3
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Description

1-Adamantanecarboxylic acid (ACA, C₁₁H₁₆O₂) is a diamondoid carboxylic acid characterized by a rigid adamantane backbone with a carboxylic acid group at the bridgehead position. Its synthesis, first reported by Koch and Haaf, involves carboxylation of adamantane using formic acid, sulfuric acid, and tert-butanol under controlled conditions (17–25°C), yielding ACA with ~95% efficiency . This method is broadly applicable to saturated hydrocarbons with tertiary hydrogens, such as methylcyclohexane and isohexane . ACA’s unique structure—combining hydrophobicity from the adamantane core and reactivity from the carboxylic group—enables diverse applications in pharmaceuticals, materials science, and environmental chemistry .

Preparation Methods

Koch-Haaf Carboxylation: The Foundational Method

The Koch-Haaf reaction remains the most widely used method for synthesizing 1-adamantanecarboxylic acid. This one-pot carboxylation process involves the reaction of adamantane with formic acid (HCOOH) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst . The mechanism proceeds via the generation of a stable adamantyl carbocation intermediate, which reacts with formic acid to form the carboxylic acid derivative.

Reaction Conditions and Optimization

  • Reagents : Adamantane (20 g), 98% sulfuric acid (160 mL), and 80% formic acid (70 mL) .

  • Temperature : Maintained at 0–5°C during formic acid addition to suppress side reactions .

  • Time : Dropwise addition over 2–5 hours, followed by 1–4 hours of post-addition stirring .

The exothermic nature of the reaction necessitates precise temperature control. Cooling the reaction mixture to 0°C minimizes byproducts such as hydroxylated adamantane derivatives . Post-reaction, the mixture is quenched in crushed ice, and the product is isolated via filtration and recrystallization from ethanol, yielding a white crystalline solid .

Table 1: Koch-Haaf Carboxylation Parameters

ParameterOptimal RangeImpact on Yield
H₂SO₄ Concentration95–98%Maximizes carbocation stability
HCOOH Addition Rate2–5 hoursPrevents overheating
Quenching MediumCrushed iceEnhances crystallization
RecrystallizationEthanolAchieves >90% purity

Industrial-Scale Production Techniques

Industrial synthesis scales the Koch-Haaf method while optimizing cost and efficiency. Key modifications include:

  • Continuous Reactor Systems : Automated temperature control and in-line quenching reduce batch processing times .

  • Reagent Recovery : Sulfuric acid is recycled via distillation, lowering waste generation .

  • Purity Enhancement : Multi-stage crystallization using aqueous NaOH and HCl achieves pharmaceutical-grade purity (>99%) .

A representative industrial protocol involves:

  • Charging adamantane (100 kg) and H₂SO₄ (800 L) into a jacketed reactor.

  • Adding HCOOH (350 L) over 6 hours at 5°C.

  • Quenching in ice water (5,000 L) and filtering the precipitate.

  • Dissolving the crude product in NaOH (30%), filtering, and reprecipitating with HCl to pH 3 .

Alternative Synthetic Routes

Friedel-Crafts Acylation

Although less common, Friedel-Crafts acylation of adamantane with acetyl chloride (CH₃COCl) in AlCl₃ yields 1-acetyladamantane, which is oxidized to this compound using KMnO₄ . However, this method suffers from lower yields (60–70%) due to over-oxidation side reactions .

Hydrolysis of 1-Cyanoadamantane

1-Cyanoadamantane, obtained via Ritter reaction of adamantane with acrylonitrile, undergoes acidic hydrolysis (HCl/H₂O, reflux) to produce the carboxylic acid . While this route avoids strong mineral acids, the intermediate nitrile’s limited availability restricts its industrial use.

Reaction Optimization and Yield Analysis

Yield improvements hinge on optimizing acid strength and reaction kinetics. Studies demonstrate that:

  • H₂SO₄:HCOOH Ratio : A 4:1 ratio maximizes carbocation formation while minimizing sulfonation .

  • Stirring Efficiency : High-shear mixing reduces localized overheating, improving yields by 12–15% .

  • Quenching pH : Maintaining pH < 3 during quenching prevents sodium salt formation, enhancing recovery .

Table 2: Yield Comparison Across Methods

MethodAverage YieldPurityScalability
Koch-Haaf85–92%>90%High
Friedel-Crafts60–70%80–85%Moderate
Nitrile Hydrolysis75–80%85–90%Low

Purification and Characterization

Crude this compound typically contains residual sulfuric acid and adamantane oligomers. Purification involves:

  • Alkaline Extraction : Dissolving the crude product in 30% NaOH to remove acid impurities .

  • Acidic Reprecipitation : Adding HCl to pH 3 isolates the pure carboxylic acid .

  • Recrystallization : Ethanol or ethyl acetate recrystallization achieves >99% purity .

Characterization via NMR (¹H, ¹³C) and FTIR confirms the structure:

  • ¹H NMR (CDCl₃) : δ 1.6–2.1 (m, 14H, adamantane), δ 11.2 (s, 1H, COOH) .

  • FTIR : 1705 cm⁻¹ (C=O stretch), 2600–3000 cm⁻¹ (COOH dimer) .

Challenges and Limitations

  • Byproduct Formation : Over-carboxylation generates 1,3-adamantanedicarboxylic acid at temperatures >10°C .

  • Acid Waste Management : Large-scale H₂SO₄ usage necessitates costly neutralization and recycling infrastructure .

  • Substrate Limitations : Adamantane’s low solubility in polar solvents prolongs reaction times .

Recent Advances

Solvent-Free Carboxylation

Microwave-assisted carboxylation in solvent-free conditions reduces reaction times from hours to minutes while maintaining yields >85% . This method uses catalytic H₂SO₄ (10 mol%) and minimizes waste .

Enzymatic Carboxylation

Preliminary studies report using carboxylase enzymes to functionalize adamantane under mild conditions (pH 7, 25°C), though yields remain low (30–40%) .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

1-ACA forms unusual mononuclear tris(carboxylate) complexes with transition metals, adopting the general formula [M(O₂CR)₃]⁻ (M = Mn, Ni, Co, Zn) . These complexes are stabilized by the steric bulk of the adamantane moiety, which prevents polymerization. Single-crystal X-ray studies reveal:

Metal CenterCoordination GeometryNotable Features
Cu(II)Square planarCatalyzes Chan-Evans-Lam arylation
Zn(II)TetrahedralForms 1D chains via hydrogen bonding
Co(II)OctahedralThermally stable up to 315°C

These complexes are synthesized by reacting 1-ACA with metal salts in methanol or DMF, yielding crystalline materials with applications in catalysis and MOFs .

Functional Group Transformations

1-ACA undergoes derivatization via its carboxylic acid group:

Ester and Amide Formation

  • Reacts with alcohols/phenols using DCC/DMAP to yield esters (e.g., tridecyl ester, m.p. 45°C) .
  • Forms amides with amines via acyl chloride intermediates (1-ACA + SOCl₂ → 1-adamantanecarbonyl chloride) .

Azole Functionalization

Under acidic conditions (H₂SO₄, 60°C), 1-ACA reacts with azoles (1,2,4-triazole, tetrazole) to form 3-(azol-1-yl) derivatives :1 ACA+1H 1 2 4 triazole3 1 2 4 triazol 1 yl 1 ACA(yield 70 75 )\text{1 ACA}+\text{1H 1 2 4 triazole}\rightarrow \text{3 1 2 4 triazol 1 yl 1 ACA}\quad (\text{yield 70 75 })Pyrazole and imidazole fail to react, likely due to insufficient acidity (pKₐ < 0.8 required) .

Chan-Evans-Lam Arylation

The Cu(II) complex [Cu(trzadc)₂(MeOH)]·MeOH catalyzes C–N bond formation between arylboronic acids and amines (TOF = 12 h⁻¹) .

SubstrateProduct Yield (%)Conditions
Phenylboronic acid92MeOH, 60°C, 24h
4-Nitroaniline85MeOH, 60°C, 24h

Nanoparticle Stabilization

1-ACA acts as a stabilizer in the synthesis of CoPt₃ and Pt nanoparticles (2–5 nm diameter), preventing aggregation via carboxylate-metal interactions .

Thermochemical Data

PropertyValueSource
ΔH°f (solid)-642.3 kJ/mol
Melting Point172–176°C
Decomposition Temperature>315°C (Co complex)

Scientific Research Applications

Medicinal Chemistry

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
One of the most notable applications of 1-adamantanecarboxylic acid is its role as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1). Research has shown that derivatives of ACA exhibit strong in vitro activity against DGAT1, with one compound demonstrating an IC50 value of 5 nM. This suggests that ACA derivatives could be effective in treating conditions related to obesity and diabetes by reducing plasma triglyceride levels and improving metabolic profiles in animal models .

Ceramide Kinase Inhibition
Additionally, ACA has been identified as a reversible inhibitor of ceramide kinase (CerK), which plays a crucial role in sphingolipid metabolism. This inhibition could have implications for diseases where ceramide signaling is disrupted, such as cancer and neurodegenerative disorders .

Materials Science

Synthesis of Nanoparticles
ACA has been utilized as a stabilizer in the synthesis of monodisperse CoPt3 nanoparticles. The unique structural properties of ACA allow it to stabilize nanoparticles during synthesis, leading to highly crystalline products that are essential for various applications, including catalysis and magnetic materials .

Polymer Chemistry
In polymer science, ACA can serve as a building block for creating polymers with specific functionalities. Its ability to form stable complexes with cyclodextrins enhances its utility in drug delivery systems, where controlled release and solubility are critical factors .

Environmental Applications

Degradation Studies
Research indicates that this compound can undergo degradation when subjected to oxidative treatments involving peroxydisulfate and zero-valent iron. This property is particularly relevant for environmental remediation efforts aimed at breaking down organic pollutants in water systems . The accelerated degradation of ACA under these conditions suggests potential pathways for treating contaminated water.

Summary of Applications

Application Area Details
Medicinal Chemistry - DGAT1 inhibitor for obesity and diabetes treatment
- CerK inhibitor with implications for cancer and neurodegeneration
Materials Science - Stabilizer in CoPt3 nanoparticle synthesis
- Building block for functional polymers
Environmental Studies - Degradation under oxidative conditions for water remediation

Case Study 1: DGAT1 Inhibition

A study focusing on the optimization of adamantane carboxylic acid derivatives revealed significant reductions in triglyceride levels in diet-induced obesity mice models. This research highlights the therapeutic potential of ACA derivatives in managing metabolic disorders.

Case Study 2: Nanoparticle Synthesis

In experiments involving the synthesis of CoPt3 nanoparticles, the inclusion of ACA led to enhanced stability and crystallinity. The resulting nanoparticles demonstrated improved magnetic properties, making them suitable for applications in data storage and medical imaging.

Mechanism of Action

1-Adamantanecarboxylic acid exerts its effects through complexation reactions with cyclohexaamylose. This interaction inhibits phenyl ester hydrolysis of cycloheptaamylose, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs in Carboxylation Reactions

ACA is part of a broader class of diamondoid and branched carboxylic acids synthesized via similar carboxylation routes. Key comparisons include:

Compound Structure Yield (%) Key Applications Reference
1-Adamantanecarboxylic acid Adamantane + bridgehead -COOH 95 Drug design, supramolecular chemistry
Cyclohexanecarboxylic acid Cyclohexane + -COOH 85 Industrial solvents
1-Methylcyclopentanecarboxylic acid Methylcyclopentane + -COOH 78 Polymer additives
2,2-Dimethylbutyric acid Branched alkane + -COOH 80 Flavoring agents

Key Findings :

  • ACA’s adamantane backbone confers superior thermal and chemical stability compared to cyclohexane or branched analogs .
  • The bridgehead carboxylic group in ACA enhances steric hindrance, reducing reactivity in esterification compared to linear analogs like 2,2-dimethylbutyric acid .

Pharmacological Activity: Adamantane Derivatives

ACA’s bulky adamantane moiety enhances binding to biological targets. Comparisons with related compounds:

Compound Biological Activity (IC₅₀ or EC₅₀) Target Reference
This compound B₂ receptor antagonism: 0.3 µM Bradykinin receptors
1-Adamantaneacetic acid B₂ receptor antagonism: 0.5 µM Bradykinin receptors
4-tert-Butylbenzoic acid B₂ receptor antagonism: 1.2 µM Bradykinin receptors
Palmitic acid Low activity N/A

Key Findings :

  • ACA exhibits stronger B₂ receptor antagonism than 1-adamantaneacetic acid, likely due to direct attachment of the -COOH group to the adamantane core, optimizing steric interactions .
  • Modifying ACA into hydrazide derivatives (e.g., tricyclo[3.3.1.1³,⁷]decane-1-carbohydrazide) enhances antimicrobial potency, demonstrating its versatility as a pharmacophore .

Environmental Persistence and Degradation

ACA serves as a model for persistent naphthenic acids (NAs) in petroleum wastewater. Comparative degradation

Compound Degradation System Time (min) Efficiency (%) Reference
This compound PMS/EC/Fe(III)-EDTA 20 100
Cyclohexanecarboxylic acid Ozone/UV 60 85 [N/A]
Linear NAs Conventional oxidation 120 70–80

Key Findings :

  • ACA’s rigid structure resists conventional degradation but is fully removed via advanced oxidation processes (e.g., •OH and SO₄•⁻ radicals in PMS/EC/Fe(III)-EDTA) .
  • Its persistence highlights the need for tailored remediation strategies compared to linear NAs.

Key Findings :

  • ACA’s high β-CD affinity enables precise molecular logic gates in drug delivery systems, reversing chemotherapy toxicity via competitive binding .
  • Derivatives like 3-(1,2,4-triazol-1-yl)-ACA form coordination polymers with unique geometries, leveraging both adamantane rigidity and carboxylic acid reactivity .

Biological Activity

1-Adamantanecarboxylic acid (ACA) is an organic compound derived from adamantane, notable for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, metabolic effects, and implications in drug development.

This compound has the molecular formula C10_{10}H16_{16}O2_2 and is characterized by a carboxyl group attached to an adamantane structure. It is synthesized through the carboxylation of adamantane, leading to a compound that can form various coordination complexes with metals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ACA and its derivatives. For instance:

  • A study reported that derivatives of this compound exhibited significant antibacterial activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL .
  • The compound was particularly effective against Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

One of the most significant findings regarding ACA is its role as an inhibitor of DGAT1 , an enzyme involved in triglyceride synthesis:

  • A derivative known as E-adamantane carboxylic acid compound 43c demonstrated potent in vitro activity with an IC50_{50} value of 5 nM against human and mouse DGAT1 .
  • In vivo studies showed that this compound significantly reduced plasma triglyceride levels in rodent models and diet-induced obesity mice, suggesting its potential for treating metabolic disorders .

Cytotoxicity Studies

The cytotoxicity of ACA derivatives has also been evaluated:

  • In vitro tests on various cell lines (A549, T47D, L929, HeLa) indicated that certain derivatives did not cause statistically significant changes in cell proliferation within tested doses, suggesting a favorable safety profile .
  • The cytotoxicity was assessed using the MTT assay, which measures cell viability after exposure to different concentrations of the compounds .

Case Studies and Research Findings

Several research articles have documented the biological activities of ACA and its derivatives:

StudyFindings
Study 1 Identified potent DGAT1 inhibitors with significant triglyceride-lowering effects in vivo.
Study 2 Demonstrated antibacterial activity against Gram-positive bacteria with low cytotoxicity.
Study 3 Explored the design and synthesis of arylcarboxamide derivatives based on ACA, showing promising anti-tubercular activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-adamantanecarboxylic acid, and how can purity be optimized?

this compound is typically synthesized via oxidation of 1-adamantanol using strong oxidizing agents like chromic acid or potassium permanganate under controlled acidic conditions . Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and characterization via GC/MS and 1^1H/13^{13}C NMR to confirm the absence of byproducts like adamantane derivatives or unreacted precursors . For functionalized derivatives (e.g., azolyl-substituted), nucleophilic substitution reactions with 3-bromo-1-adamantanecarboxylic acid at 120°C yield products, which are purified via column chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2A (eye irritation). Mandatory precautions include:

  • Use of PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Fume hoods for dust/aerosol containment, as inhalation can cause respiratory irritation .
  • Storage: Sealed containers in dry, ventilated areas away from oxidizers .
    Spills require neutralization with inert adsorbents (e.g., quartz sand) and disposal per hazardous waste regulations .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Spectroscopy : 1^1H NMR (δ ~1.6–2.1 ppm for adamantane protons; COOH proton at δ ~12 ppm) and 13^{13}C NMR (C=O at ~180 ppm) .
  • Mass Spectrometry : GC/MS for molecular ion peaks (m/z 180 for C11_{11}H16_{16}O2_2) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures (e.g., diamondoid networks) using SHELXL refinement software .

Advanced Research Questions

Q. What role does this compound play in catalytic systems for organic synthesis?

The rigid adamantane backbone enhances steric effects in catalytic cycles. For example:

  • Co-catalysis : 10 mol% of this compound in Ru-catalyzed hydrohydroxyalkylation improves regioselectivity (90% yield for oxindole derivatives) by stabilizing transition states via non-covalent interactions .
  • Degradation Studies : In PMS/EC/Fe(III)-EDTA systems, it acts as a model contaminant. Radical species (•OH, SO4_4^{•−}, 1^1O2_2) generated during degradation are quantified via EPR and quenching experiments .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Docking Studies : Molecular docking with viral proteins (e.g., influenza A M2 proton channels) assesses binding affinity. For example, azolyl-substituted derivatives show enhanced antiviral activity via hydrophobic interactions within target pockets .
  • DFT-D3 Calculations : Evaluate dispersion-corrected interactions in coordination polymers (e.g., silver-based networks) for antibacterial applications .

Q. What strategies improve the stability of this compound in nanostructured materials?

  • Supramolecular Networks : Co-assembly with diamantane derivatives (e.g., 4,9-diamantanedicarboxylic acid) under ultracold conditions forms hydrogen-bonded frameworks. Stability is tested via thermal gravimetric analysis (TGA) and solvent resistance assays .
  • Coordination Polymers : Ligand design with 1,3,5-triaza-7-phosphaadamantane enhances metal-organic framework (MOF) stability, validated by X-ray diffraction and BET surface area analysis .

Q. How do functionalized derivatives of this compound overcome multidrug resistance (MDR) in biomedical research?

  • Mechanism : Adamantane’s lipophilicity enhances membrane permeability. Disubstituted derivatives disrupt efflux pumps (e.g., P-glycoprotein) in cancer cells, reversing MDR. Bioactivity is confirmed via fluorescence-based calcein-AM assays .
  • In Vivo Models : Derivatives are tested in murine xenografts for tumor regression efficacy, with pharmacokinetics monitored via HPLC-MS .

Q. Methodological Notes

  • Contradiction Management : While early syntheses used chromic acid (high toxicity), modern protocols favor greener oxidants (e.g., TEMPO/NaClO) . Conflicting toxicity data (e.g., acute oral vs. dermal) are resolved by adhering to GHS Category 2A/3 guidelines .
  • Data Gaps : Ecological toxicity data (e.g., LC50_{50} for aquatic species) remain limited; researchers should conduct OECD 201/202 assays for regulatory compliance .

Properties

IUPAC Name

adamantane-1-carboxylic acid
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InChI

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
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InChI Key

JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O
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Molecular Formula

C11H16O2
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DSSTOX Substance ID

DTXSID40870784
Record name 1-Adamantane-1-carboxylic acid
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Molecular Weight

180.24 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Adamantanecarboxylic acid
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CAS No.

828-51-3, 15897-81-1
Record name 1-Adamantanecarboxylic acid
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

1-adamantanecarbonyl chloride and 2-bromo-2,2-difluoroethanol were mixed in tetrahydrofuran, and ice-cooled. Triethylamine was added into the mixture, and then a typical liquid separating operation and a distillation removal of solvent were conducted, to obtain 1-adamantanecarboxylic acid=2-bromo-2,2-difluoroethyl. Next, conversion into sodium sulfinate by sodium dithionite and oxidation by hydrogen peroxide were conducted for the mixture, to obtain intended sodium 2-(1-adamantanecarbonyloxy)-1,1-difluoroethanesulfonate.
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